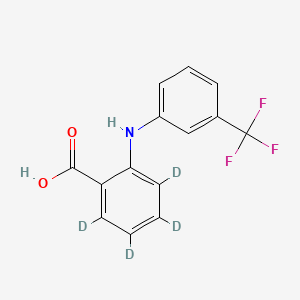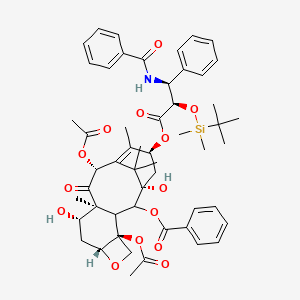
2'-O-(tert-Butyldimethylsilyl) Paclitaxel
Descripción general
Descripción
2'-O-(tert-Butyldimethylsilyl) Paclitaxel is a useful research compound. Its molecular formula is C53H65NO14Si and its molecular weight is 968.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2'-O-(tert-Butyldimethylsilyl) Paclitaxel suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-O-(tert-Butyldimethylsilyl) Paclitaxel including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Kinetic Resolution
- Kinetic Resolution in Synthesis : The use of tert-butyldimethylsilyl protecting group, like in 2'-O-(tert-Butyldimethylsilyl) paclitaxel, has been explored for the kinetic resolution of cis-4-phenyl- and cis-4-tert-butyl-3-hydroxy-beta-lactam derivatives. This approach led to the synthesis of paclitaxel and butitaxel analogues with high diastereoselectivity, demonstrating the efficiency of this protecting group (Ge et al., 2007).
Chemical Modification and Derivatives
- Derivatives via Chiral Ester Enolate-Imine Cyclocondensation : Asymmetric syntheses involving tert-butyldimethylsilyl)oxy]-2-azetidinones have led to the creation of heteroaromatic taxanes. These derivatives were tested for their activity in microtubule assembly assays and cytotoxicity against cancer cells, showcasing their potential in cancer therapeutics (Georg et al., 1996).
- N-methylation of C3' Amide : The method for N-methylation of the C3' amide of taxanes using tert-butyldimethylsilyl chloride showcases an important chemical modification process, providing insights into the synthesis of N-methylated taxane derivatives (Santhapuram et al., 2008).
- Novel Cytotoxic Analogs Synthesis : The synthesis of 3'-(tert-Butyl) 3'-dephenyl analogs of paclitaxel from 10-deacetylbaccatin III and oxazolidinecarboxylic acid demonstrates the versatility of this compound in generating novel cytotoxic derivatives for cancer treatment (Ali et al., 1995).
Drug Delivery and Therapeutic Applications
- Controlled Drug Delivery in Stent Coatings : The use of tert-butyldimethylsilyl)oxy]styrene triblock copolymers in stent coatings demonstrates the application of paclitaxel in controlled drug delivery, particularly in coronary stent systems (Sipos et al., 2005).
- Targeted Cancer Therapy : Transferrin-conjugated paclitaxel prodrugs, utilizing derivatives like 2'-O-(tert-Butyldimethylsilyl) paclitaxel, indicate a significant advancement in targeted cancer therapy, especially in reducing side effects and enhancing antitumor efficiency (Shan et al., 2016).
Metabolic Pathways and Pharmacokinetics
- CYP3A4-Mediated Ester Cleavage and Metabolism : Research on the metabolic pathway of oral taxane analogs like BMS-275183, which involve tert-butyldimethylsilyl groups, contributes to understanding the metabolism of these compounds in cancer treatments (Zhang et al., 2009).
Drug Resistance and Mechanisms of Action
- Alteration of Mitochondrial Apoptotic Pathway : Studies show that alterations in the mitochondrial apoptotic pathway, involving compounds like paclitaxel, play a key role in acquired drug resistance, with implications for overcoming this challenge in cancer therapy (Kutuk & Letai, 2008).
Propiedades
IUPAC Name |
[(1S,2S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H65NO14Si/c1-30-36(65-48(61)42(68-69(10,11)49(4,5)6)40(33-21-15-12-16-22-33)54-46(59)34-23-17-13-18-24-34)28-53(62)45(66-47(60)35-25-19-14-20-26-35)43-51(9,37(57)27-38-52(43,29-63-38)67-32(3)56)44(58)41(64-31(2)55)39(30)50(53,7)8/h12-26,36-38,40-43,45,57,62H,27-29H2,1-11H3,(H,54,59)/t36-,37-,38+,40-,41+,42+,43?,45-,51+,52-,53+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIELDCCFMKNOOM-AWZPIEEASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@](C3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H65NO14Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
968.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-O-TBDMS-Paclitaxel | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




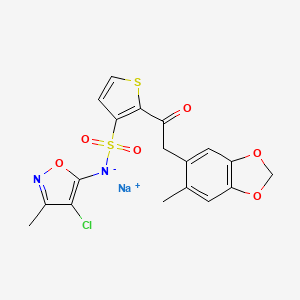
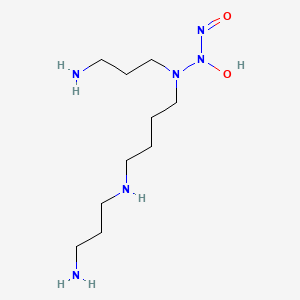
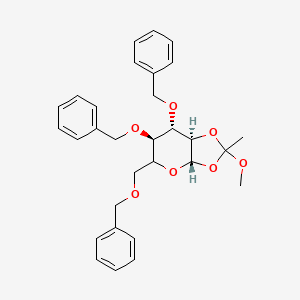


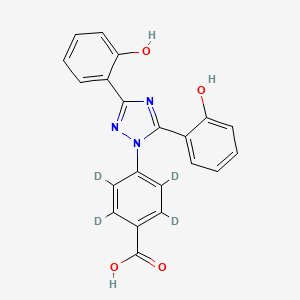
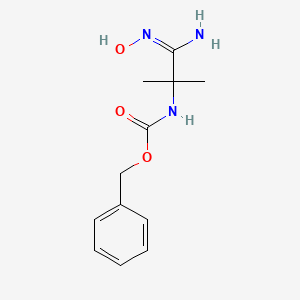
![8-benzyl-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-aza-bicyclo[3.2.1]octane](/img/structure/B7826203.png)


![(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]ammonio]propanoate](/img/structure/B7826227.png)
![(8S,10S,11S,13S)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B7826232.png)
